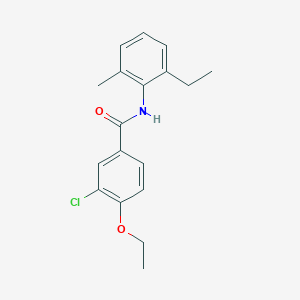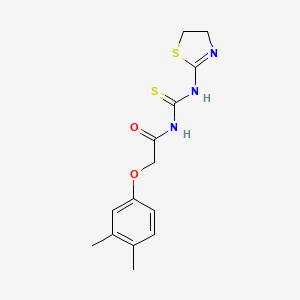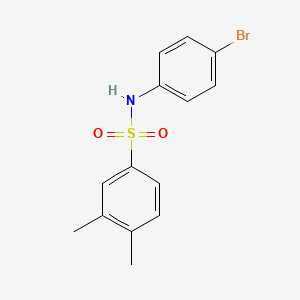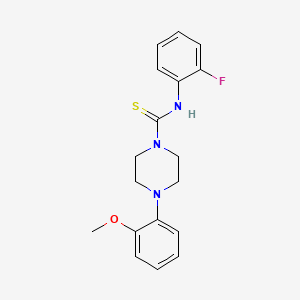![molecular formula C11H10N2O3S B5752642 N'-[2-(thiophen-2-yl)acetyl]furan-2-carbohydrazide](/img/structure/B5752642.png)
N'-[2-(thiophen-2-yl)acetyl]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(thiophen-2-yl)acetyl]furan-2-carbohydrazide is a compound that features both thiophene and furan rings, which are heterocyclic structures containing sulfur and oxygen atoms, respectively. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of N’-[2-(thiophen-2-yl)acetyl]furan-2-carbohydrazide typically involves the reaction of 2-thiopheneacetyl chloride with furan-2-carbohydrazide. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: 2-thiopheneacetyl chloride and furan-2-carbohydrazide.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: The 2-thiopheneacetyl chloride is added dropwise to a solution of furan-2-carbohydrazide in the solvent, with continuous stirring. The mixture is then allowed to react for several hours.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
N’-[2-(thiophen-2-yl)acetyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrazide group.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Aplicaciones Científicas De Investigación
N’-[2-(thiophen-2-yl)acetyl]furan-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of N’-[2-(thiophen-2-yl)acetyl]furan-2-carbohydrazide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N’-[2-(thiophen-2-yl)acetyl]furan-2-carbohydrazide can be compared with other similar compounds that contain thiophene and furan rings. Some of these compounds include:
Thiophene-2-carboxylic acid: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Furan-2-carboxylic acid: Utilized in the production of polymers and as a building block in organic synthesis.
Thiophene-2-acetyl chloride: A key intermediate in the synthesis of thiophene-based compounds with potential biological activities.
The uniqueness of N’-[2-(thiophen-2-yl)acetyl]furan-2-carbohydrazide lies in its combined structural features, which confer distinct chemical reactivity and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N'-(2-thiophen-2-ylacetyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-10(7-8-3-2-6-17-8)12-13-11(15)9-4-1-5-16-9/h1-6H,7H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPNZGNKEUGPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Thiourea, N,N'-bis[(4-methoxyphenyl)methyl]-](/img/structure/B5752561.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)

![N-{[4-(ETHANESULFONAMIDOMETHYL)PHENYL]METHYL}ETHANE-1-SULFONAMIDE](/img/structure/B5752573.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5752580.png)

![3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5752589.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5752600.png)
![(4Z)-1-phenyl-4-[(1-phenylpyrazol-4-yl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5752608.png)

![[(Z)-[amino(phenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate](/img/structure/B5752624.png)

![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)
![N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5752663.png)
